molecular formula C14H14NO6P B14533579 4-(Benzylideneamino)benzoic acid;phosphoric acid CAS No. 62729-78-6

4-(Benzylideneamino)benzoic acid;phosphoric acid

Cat. No.: B14533579
CAS No.: 62729-78-6
M. Wt: 323.24 g/mol
InChI Key: HITNVCCEGMQVOB-UHFFFAOYSA-N
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Description

4-(Benzylideneamino)benzoic acid is an organic compound with the molecular formula C14H11NO2 It is a derivative of benzoic acid, where the amino group is substituted with a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylideneamino)benzoic acid typically involves the condensation reaction between 4-aminobenzoic acid and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 4-(Benzylideneamino)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylideneamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group back to an amino group, yielding 4-aminobenzoic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Benzylideneamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(Benzylideneamino)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzylidene group can facilitate interactions with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can lead to changes in protein conformation and function, ultimately affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylideneamino)benzoic acid is unique due to the presence of the benzylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions in biological systems and unique applications in organic synthesis.

Properties

CAS No.

62729-78-6

Molecular Formula

C14H14NO6P

Molecular Weight

323.24 g/mol

IUPAC Name

4-(benzylideneamino)benzoic acid;phosphoric acid

InChI

InChI=1S/C14H11NO2.H3O4P/c16-14(17)12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;1-5(2,3)4/h1-10H,(H,16,17);(H3,1,2,3,4)

InChI Key

HITNVCCEGMQVOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O.OP(=O)(O)O

Origin of Product

United States

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